Cas no 28533-44-0 (3-(Isobutyrylamino)benzoic acid)

3-(Isobutyrylamino)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Isobutyramidobenzoic acid
- 3-(2-methylpropanoylamino)benzoic acid
- 3-(Isobutyrylamino)benzoic acid
- 3-(isobutyrylamino)benzoic acid(SALTDATA: FREE)
- Benzoic acid,3-[(2-methyl-1-oxopropyl)amino]-
- 3-Isobutyroylamino-benzoesaeure
- AKOS000144710
- F21115
- EN300-932819
- CHEMBRDG-BB 9070883
- 3-(2-methylpropanamido)benzoic acid
- Z85877468
- Benzoic acid, 3-[(2-methyl-1-oxopropyl)amino]-
- J-017116
- MFCD00227316
- DTXSID30357276
- VS-01570
- SCHEMBL13406087
- 28533-44-0
- CS-0210288
- DB-410496
- AO-548/40055117
- 3-[(2-Methyl-1-oxopropyl)amino]benzoic acid
- BBL005363
- STK401389
- 3-[(2-methylpropanoyl)amino]benzoic acid
- ALBB-003557
-
- MDL: MFCD00227316
- インチ: InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)
- InChIKey: OXGBTVAWGOSFIX-UHFFFAOYSA-N
- ほほえんだ: CC(C(NC1=CC=CC(C(O)=O)=C1)=O)C
計算された属性
- せいみつぶんしりょう: 207.09000
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 66.4Ų
じっけんとくせい
- 密度みつど: 1.23
- ふってん: 438.9°C at 760 mmHg
- フラッシュポイント: 219.3°C
- 屈折率: 1.587
- PSA: 66.40000
- LogP: 2.05230
3-(Isobutyrylamino)benzoic acid セキュリティ情報
3-(Isobutyrylamino)benzoic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3-(Isobutyrylamino)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B448788-25mg |
3-(Isobutyrylamino)benzoic acid |
28533-44-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1236554-5g |
Benzoic acid, 3-[(2-methyl-1-oxopropyl)amino]- |
28533-44-0 | 95% | 5g |
$315 | 2024-06-07 | |
Enamine | EN300-932819-0.5g |
3-(2-methylpropanamido)benzoic acid |
28533-44-0 | 95.0% | 0.5g |
$44.0 | 2025-03-21 | |
abcr | AB221909-1g |
3-(Isobutyrylamino)benzoic acid, 95%; . |
28533-44-0 | 95% | 1g |
€137.20 | 2024-04-17 | |
abcr | AB221909-5 g |
3-(Isobutyrylamino)benzoic acid, 95%; . |
28533-44-0 | 95% | 5g |
€215.50 | 2022-03-25 | |
Chemenu | CM114782-10g |
3-(isobutyrylamino)benzoic acid |
28533-44-0 | 95% | 10g |
$960 | 2023-02-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 030809-500mg |
3-(Isobutyrylamino)benzoic acid |
28533-44-0 | 500mg |
1023CNY | 2021-05-07 | ||
Matrix Scientific | 030809-500mg |
3-(Isobutyrylamino)benzoic acid |
28533-44-0 | 500mg |
$63.00 | 2023-09-11 | ||
Enamine | EN300-932819-5.0g |
3-(2-methylpropanamido)benzoic acid |
28533-44-0 | 95.0% | 5.0g |
$225.0 | 2025-03-21 | |
Enamine | EN300-932819-0.05g |
3-(2-methylpropanamido)benzoic acid |
28533-44-0 | 95.0% | 0.05g |
$19.0 | 2025-03-21 |
3-(Isobutyrylamino)benzoic acid 関連文献
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3-(Isobutyrylamino)benzoic acidに関する追加情報
3-(Isobutyrylamino)benzoic Acid (CAS No 28533-44-0): A Comprehensive Overview
3-(Isobutyrylamino)benzoic acid, a compound with the CAS registry number 28533-44-0, has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and versatile applications. This compound, also referred to as isobutyramide benzoic acid derivative, is a derivative of benzoic acid with an isobutyryl amino group attached at the third position of the benzene ring. Its molecular formula is C11H15NO2, and it has a molecular weight of 197.24 g/mol.
The synthesis of 3-(isobutyrylamino)benzoic acid involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity, making it more accessible for research and industrial applications.
One of the most notable aspects of 3-(isobutyrylamino)benzoic acid is its role in drug discovery and development. The compound has been extensively studied for its potential as a building block in medicinal chemistry, particularly in the design of bioactive molecules targeting various therapeutic areas such as cancer, inflammation, and infectious diseases. Its ability to form stable amide bonds with other functional groups makes it an ideal candidate for constructing complex molecular architectures.
Recent studies have highlighted the importance of isobutyramide benzoic acid derivatives in enhancing the pharmacokinetic properties of drugs, such as improving bioavailability and reducing toxicity. For instance, researchers have demonstrated that incorporating isobutyryl amino groups into drug molecules can significantly enhance their solubility and permeability across biological membranes.
In addition to its medicinal applications, 3-(isobutyrylamino)benzoic acid has found utility in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form robust amide linkages makes it suitable for synthesizing high-performance materials with tailored mechanical and thermal properties.
From a structural standpoint, the presence of the isobutyryl amino group introduces steric hindrance and electronic effects that influence the compound's reactivity and stability. These properties have been leveraged in various chemical transformations, including cross-coupling reactions and polymerizations.
The latest research on CAS No 28533-44-0 has focused on its application in sustainable chemistry, particularly in developing eco-friendly synthesis routes that minimize waste and energy consumption. Green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, have been explored to produce this compound more efficiently while reducing environmental impact.
In conclusion, 3-(isobutyrylamino)benzoic acid (CAS No 28533-44-0) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future innovations within organic chemistry and related fields.
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